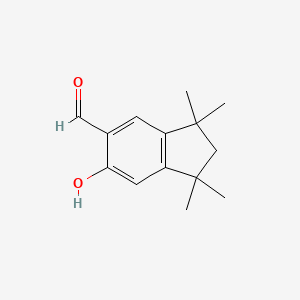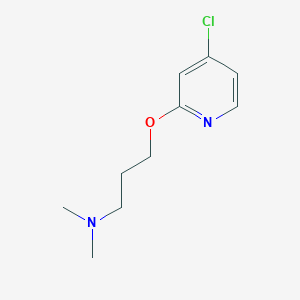
6-Hydroxy-1,1,3,3-tetramethylindan-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1,1,3,3-tetramethylindan-5-carbaldehyde is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol It is characterized by its unique structure, which includes a hydroxyl group and a carbaldehyde group attached to an indan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1,1,3,3-tetramethylindan-5-carbaldehyde typically involves the following steps:
Formation of the Indan Ring: The indan ring system can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of Hydroxyl and Carbaldehyde Groups: The hydroxyl group can be introduced through a hydroxylation reaction, while the carbaldehyde group can be added via a formylation reaction using reagents such as formic acid or formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Reaktionstypen
6-Hydroxy-1,1,3,3-Tetramethylindan-5-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder eine Carbonsäure zu bilden.
Reduktion: Die Carbaldehydgruppe kann reduziert werden, um einen Alkohol zu bilden.
Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind übliche Reduktionsmittel.
Substitution: Elektrophile Reagenzien wie Halogene (Cl2, Br2) oder Nitrierungsmittel (HNO3) können verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1,1,3,3-Tetramethylindan-5-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Für seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen untersucht.
Medizin: Für seine potenziellen therapeutischen Eigenschaften und als Vorläufer für die Arzneimittelentwicklung untersucht.
Industrie: Bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Hydroxy-1,1,3,3-Tetramethylindan-5-carbaldehyd beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Hydroxyl- und Carbaldehydgruppen können Wasserstoffbrückenbindungen bilden und nukleophile oder elektrophile Reaktionen eingehen, wodurch verschiedene biochemische Prozesse beeinflusst werden. Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1,1,3,3-tetramethylindan-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and carbaldehyde groups can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Hydroxy-1,1,3,3-Tetramethylindan-5-carbonsäure: Ähnliche Struktur, jedoch mit einer Carbonsäuregruppe anstelle einer Carbaldehydgruppe.
6-Hydroxy-1,1,3,3-Tetramethylindan-5-methanol: Ähnliche Struktur, jedoch mit einer Hydroxymethylgruppe anstelle einer Carbaldehydgruppe.
Eigenschaften
CAS-Nummer |
93777-71-0 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
6-hydroxy-1,1,3,3-tetramethyl-2H-indene-5-carbaldehyde |
InChI |
InChI=1S/C14H18O2/c1-13(2)8-14(3,4)11-6-12(16)9(7-15)5-10(11)13/h5-7,16H,8H2,1-4H3 |
InChI-Schlüssel |
OUSUWJXYCHHCFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=C1C=C(C(=C2)O)C=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromospiro[1,3-dihydroindole-2,1'-cyclopropane]](/img/structure/B11886575.png)




![(3'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11886602.png)
![2-Sulfanylidene-2,4-dihydro[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11886610.png)







